Para vs. Meta Chloro: Distinct Electronic Effects
The para-chloro target compound (CAS 1379546-77-6) and its meta-chloro regioisomer (CAS 1379546-47-0) share identical molecular formula (C₁₃H₁₆ClNO₅S), molecular weight (333.79 g/mol), calculated LogP (2.8932), and TPSA (72.91 Ų) . However, the para-substitution positions the chlorine substituent in direct conjugation with the C4 stereocenter through the aromatic π-system, whereas meta-substitution interrupts this electronic pathway. In the context of nucleophilic ring-opening reactions of cyclic sulfamidates, the electronic nature of substituents on the ring carbon significantly influences both the rate and regiochemical outcome [1]. The para-chloro group exerts a Hammett σₚ value of +0.23 (electron-withdrawing by induction, weakly donating by resonance), while the meta-chloro σₘ value is +0.37 (purely inductive withdrawal), creating measurably different electronic environments at the reactive sulfamidate C–O bond without altering any bulk physicochemical descriptor.
| Evidence Dimension | Electronic substituent effect on the C4 position (Hammett σ constant) |
|---|---|
| Target Compound Data | Hammett σₚ = +0.23 (para-Cl); MW 333.79; LogP 2.8932; TPSA 72.91 |
| Comparator Or Baseline | Hammett σₘ = +0.37 (meta-Cl, CAS 1379546-47-0); MW 333.79; LogP 2.8932; TPSA 72.91 |
| Quantified Difference | Δσ = 0.14 (meta more electron-withdrawing than para); all bulk descriptors identical |
| Conditions | Calculated physicochemical properties from Leyan vendor datasheets; Hammett constants from standard compilations |
Why This Matters
Two regioisomers with identical molecular weight, LogP, and TPSA cannot be distinguished by common purity or identity assays, yet their differing electronic profiles can alter the regioselectivity of ring-opening by nucleophiles—a critical parameter when the sulfamidate is used to install a chiral amine pharmacophore.
- [1] Ferrari, T.; Blum, C.; Amini-Rentsch, L.; Brodard, P.; Dabros, M.; Hoehn, P.; Udvarhelyi, A.; Marti, R.; Parmentier, M. Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Org. Process Res. Dev. 2022, 26 (9), 2614–2623. View Source
